molecular formula C13H23NO3 B13521002 tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate

tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate

Katalognummer: B13521002
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: MUIDKYLNNZNUHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate: is a complex organic compound featuring a bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate typically involves a multi-step process. One common method is the photocatalytic cycloaddition reaction, which provides access to bicyclo[2.1.1]hexanes with various substitution patterns . This reaction is operationally simple and can be performed under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced photochemical reactors to ensure consistent and efficient synthesis. The scalability of the photocatalytic cycloaddition reaction makes it a viable option for industrial applications, allowing for the production of large quantities of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate has several scientific research applications:

Wirkmechanismus

The mechanism by which tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-butyl N-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate is unique due to its specific bicyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for applications requiring specific molecular interactions and stability.

Eigenschaften

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

tert-butyl N-[[1-(hydroxymethyl)-2-bicyclo[2.1.1]hexanyl]methyl]carbamate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-4-9-5-13(10,6-9)8-15/h9-10,15H,4-8H2,1-3H3,(H,14,16)

InChI-Schlüssel

MUIDKYLNNZNUHG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1CC2CC1(C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.